molecular formula C21H17N3O2 B14921537 N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B14921537
M. Wt: 343.4 g/mol
InChI Key: XASUPINESJILNY-UHFFFAOYSA-N
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Description

N~4~-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N4-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Coupling Reactions: The final step involves coupling the quinoline core with the isoxazole ring and the carboxamide group through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

N~4~-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~4~-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N~4~-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide can be compared with other similar compounds, such as:

    Quinolinecarboxamides: These compounds share the quinoline core and carboxamide group but may differ in the substituents on the quinoline ring.

    Isoxazole Derivatives: These compounds contain the isoxazole ring but may have different substituents or additional functional groups.

    Heterocyclic Compounds: Other heterocyclic compounds, such as pyridines, pyrimidines, and indoles, can be compared based on their chemical and biological properties.

The uniqueness of N4-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)-4-quinolinecarboxamide lies in its specific combination of the quinoline, isoxazole, and carboxamide groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)19-12-17(16-9-5-6-10-18(16)22-19)21(25)23-20-11-14(2)26-24-20/h3-12H,1-2H3,(H,23,24,25)

InChI Key

XASUPINESJILNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

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